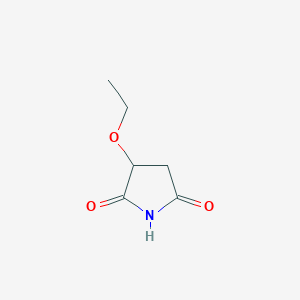

3-Ethoxypyrrolidine-2,5-dione

Description

Overview of the Pyrrolidine-2,5-dione (Succinimide) Scaffold in Chemical Research

The pyrrolidine-2,5-dione, or succinimide (B58015), scaffold is a five-membered ring containing two carbonyl groups and a nitrogen atom. dergipark.org.trresearchgate.net This structure is a cornerstone in medicinal chemistry and organic synthesis, recognized for its presence in a variety of biologically active molecules. uobasrah.edu.iqmdpi.com The imide functionality within the ring is a key feature, contributing to the chemical reactivity and biological interactions of its derivatives. dergipark.org.tr Succinimide derivatives have been investigated for a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. uobasrah.edu.iqnih.gov The reactivity of the succinimide ring, particularly at the carbonyl and methylene (B1212753) groups, makes it a versatile building block for creating more complex molecules. uobasrah.edu.iq

Historical Development and Evolution of Synthetic Methodologies for Pyrrolidine-2,5-dione Derivatives

The synthesis of pyrrolidine-2,5-dione derivatives has evolved over time, with various methods being developed to construct and modify this important scaffold. mdpi.com Traditionally, these compounds have been synthesized through the cyclization of succinic acid or its derivatives, such as succinic anhydride (B1165640), with primary amines or other nitrogen-containing nucleophiles. mdpi.com These reactions are often carried out at high temperatures. arkat-usa.org

More contemporary approaches have focused on developing more efficient and versatile synthetic routes. These include Michael addition reactions to maleimides, which provides a convenient pathway to succinimide products. uobasrah.edu.iqresearchgate.net Other modern methods involve ring expansion of β-lactams and carbonylation reactions of alkynes and α,β-unsaturated amides. arkat-usa.org The development of catalytic methods, including the use of transition metals and organocatalysts, has further expanded the toolkit for synthesizing functionalized pyrrolidine-2,5-diones with high selectivity. tandfonline.com A notable development is the light-induced degradation of metallocarbonyl complexes to form N-nonsubstituted succinimides, which can be challenging to synthesize under traditional basic conditions due to ring-opening reactions. acs.org

Current Research Landscape Pertaining to 3-Substituted Pyrrolidine-2,5-diones

Current research on 3-substituted pyrrolidine-2,5-diones is vibrant and multifaceted, exploring their potential in various scientific domains. A significant area of investigation is their application in medicinal chemistry. For example, series of 3-heteryl substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as potential inhibitors of enzymes relevant to diseases like tuberculosis. nih.gov

The development of novel synthetic methods to access these compounds with high stereocontrol remains a key focus. Rhodium-catalyzed asymmetric transfer hydrogenation has emerged as a powerful tool for the stereodivergent synthesis of chiral 3,4-disubstituted succinimides. nih.gov Furthermore, the synthesis of 3-alkoxy-pyrrolidin-2-one derivatives has been achieved through cobalt-catalyzed reductive alkoxylation of succinimides under mild conditions. rsc.org These advancements enable the creation of a diverse library of 3-substituted pyrrolidine-2,5-diones for further study and application.

Rationale for Dedicated Academic Investigation of 3-Ethoxypyrrolidine-2,5-dione

The specific focus on this compound is driven by the need to understand how an ethoxy group at the C3 position influences the chemical and physical properties of the succinimide scaffold. A simple and efficient procedure for the synthesis of a series of 3-ethoxypyrrolidine-2,5-diones has been reported, highlighting the accessibility of this particular derivative. arkat-usa.org This synthetic route involves the direct cyclization of β-cyanocarboxylic acids with primary amines, bypassing the need for prior hydrolysis of the nitrile group. arkat-usa.org

The proposed mechanism for the formation of 3-ethoxypyrrolidine-2,5-diones involves several key steps: the initial reaction of a carboxylic acid with an amine to form a salt, which upon heating, pyrolyzes to an amide. arkat-usa.org The nitrogen of the amide then attacks the nitrile carbon, leading to a cyclic intermediate that, after hydrolysis and elimination of ammonia, yields the final product. arkat-usa.org A dedicated study of this compound allows for a detailed exploration of this reaction mechanism and the properties of the resulting compound, contributing to the broader understanding of 3-substituted succinimides.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxypyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-10-4-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUHXHMFYXVOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40490901 | |

| Record name | 3-Ethoxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62565-26-8 | |

| Record name | 3-Ethoxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxypyrrolidine 2,5 Dione and Its Derivatives

Retrosynthetic Analysis of the 3-Ethoxypyrrolidine-2,5-dione Framework

A retrosynthetic analysis of the this compound structure reveals several potential synthetic pathways. The most straightforward disconnections involve breaking the two C-N bonds of the imide ring. This approach leads back to a substituted succinic acid or succinic anhydride (B1165640) precursor, specifically 2-ethoxysuccinic acid or its anhydride, and a primary amine. This is a common and effective strategy for constructing the succinimide (B58015) ring. arkat-usa.org

Another logical disconnection is at the C3-O bond, suggesting a nucleophilic substitution reaction. This pathway would start from a pyrrolidine-2,5-dione scaffold bearing a suitable leaving group, such as a halogen, at the 3-position. Reaction with an ethoxide source would then introduce the desired ethoxy group.

A more complex retrosynthetic approach involves cleaving the C-C backbone, which could lead to precursors suitable for multi-component reactions or cycloaddition strategies. However, for a relatively simple target like this compound, the former strategies based on cyclization of C4 precursors or modification of existing rings are generally more synthetically viable.

Direct Cyclization Strategies for the Synthesis of this compound

Direct cyclization methods are among the most efficient for constructing the pyrrolidine-2,5-dione ring system. These strategies typically involve the condensation of a four-carbon backbone precursor with a nitrogen source.

Cyclization from β-Cyanocarboxylic Acids

A notable and efficient method for the synthesis of various N-substituted 3-ethoxypyrrolidine-2,5-diones involves the direct cyclization of β-cyanocarboxylic acids with primary amines. arkat-usa.orgresearchgate.net Specifically, 3-cyano-3-ethoxypropanoic acid can be reacted with a range of primary amines and amino alcohols. arkat-usa.orgibict.br This reaction is typically performed by heating the reagents, initially in water to about 140 °C to distill off the water, followed by heating at a higher temperature (e.g., 180 °C) for a short period. arkat-usa.orgresearchgate.net This procedure circumvents the need to first hydrolyze the nitrile group, leading directly to the succinimide product via pyrolysis of an intermediate amide. arkat-usa.org This method has been successfully used to synthesize a series of N-substituted derivatives, including those with pyridinylmethyl, phenylmethyl, and various alkyl and hydroxyalkyl substituents. arkat-usa.orgibict.br

Table 1: Synthesis of this compound Derivatives from 3-Cyano-3-ethoxypropanoic Acid arkat-usa.org

| N-Substituent (R) | Product | Yield (%) |

|---|---|---|

| 2-pyridinylmethyl | 3-Ethoxy-1-(pyridin-2-ylmethyl)pyrrolidine-2,5-dione | 85 |

| 3-pyridinylmethyl | 3-Ethoxy-1-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione | 82 |

| 4-pyridinylmethyl | 3-Ethoxy-1-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione | 84 |

| Phenylmethyl | 1-Benzyl-3-ethoxypyrrolidine-2,5-dione | 88 |

| 2-Phenylethyl | 3-Ethoxy-1-(2-phenylethyl)pyrrolidine-2,5-dione | 85 |

| Methyl | 3-Ethoxy-1-methylpyrrolidine-2,5-dione | 75 |

| Propyl | 3-Ethoxy-1-propylpyrrolidine-2,5-dione | 78 |

Approaches Utilizing Succinic Anhydride or Succinic Acid Precursors

The most conventional method for synthesizing succinimides involves the reaction of succinic anhydride or succinic acid with a nitrogen nucleophile, such as a primary amine. arkat-usa.orgmdpi.com These reactions are often carried out at high temperatures, sometimes in an aqueous solution or with a dehydrating agent like acetic anhydride. mdpi.comresearchgate.net For the synthesis of this compound, the required precursor would be 2-ethoxysuccinic anhydride or 2-ethoxysuccinic acid. The reaction proceeds through the formation of an intermediate succinamic acid, which then undergoes cyclodehydration to form the imide ring. mdpi.com While this is a general and widely used method for many succinimide derivatives, finding specific literature examples for the 2-ethoxy substituted variant can be challenging, with the β-cyanocarboxylic acid route being more recently detailed. arkat-usa.org

One-Pot Synthetic Procedures for this compound

One-pot syntheses offer advantages in terms of efficiency and reduced waste. For succinimide synthesis, a one-pot approach can involve the reaction of succinic anhydride and a primary amine in a suitable solvent with a dehydrating agent. mdpi.comijcps.org For instance, N-substituted succinimides have been prepared in a one-pot sequence from succinic anhydride and various amines in acetic acid using zinc powder. ijcps.org Another approach involves using polyphosphate ester (PPE) in chloroform (B151607) to facilitate the cyclodehydration of the intermediate succinamic acid without the need for high temperatures. mdpi.com

While these one-pot methods are established for general succinimide synthesis, their specific application to produce this compound from 2-ethoxysuccinic anhydride is a logical extension. The direct cyclization of 3-cyano-3-ethoxypropanoic acid with amines can also be considered a one-pot procedure as it proceeds directly to the final product without isolation of intermediates. arkat-usa.org

Indirect Synthetic Routes to Access the this compound Core

Indirect routes involve the formation of the pyrrolidine-2,5-dione ring first, followed by the introduction of the desired substituent at the 3-position.

Modification of Pre-existing Pyrrolidine-2,5-dione Scaffolds

This strategy relies on the functionalization of a pre-formed succinimide ring. A plausible route to this compound would be through the nucleophilic substitution of a leaving group at the 3-position of the succinimide ring. For example, starting with 3-bromopyrrolidine-2,5-dione, a reaction with sodium ethoxide in ethanol (B145695) could yield the desired 3-ethoxy product.

Alternatively, the synthesis could proceed from 3-hydroxypyrrolidine-2,5-dione (B3353698) via an etherification reaction. This would involve converting the hydroxyl group to a better leaving group or directly reacting it under conditions that favor ether formation, such as the Williamson ether synthesis. A related approach has been demonstrated in the synthesis of 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-ones, where a 3-hydroxy precursor is allylated in a one-pot protocol. nih.gov This indicates the feasibility of O-alkylation on the pyrrolidinone core.

Another indirect method involves the Michael addition of an alcohol to a maleimide (B117702) precursor. While this reaction typically requires basic conditions, which can lead to the ring-opening of N-unsubstituted succinimides, light-induced degradation of certain metallocarbonyl complexes bearing maleimide ligands has been shown to afford 3-alkoxysuccinimides in high yields. acs.org This provides a milder alternative for the synthesis of such compounds.

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of pyrrolidine (B122466) derivatives is of fundamental importance, as the spatial arrangement of substituents can dramatically influence biological activity. mdpi.com For chiral molecules like this compound, obtaining enantiomerically pure forms is crucial for potential applications in drug discovery. Asymmetric synthesis aims to produce a single enantiomer from two possible forms. ethz.ch

General strategies for achieving enantioselectivity in the synthesis of chiral heterocycles include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as amino acids or sugars, to impart chirality to the final product. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. This auxiliary is later removed. ethz.ch

Enantioselective Catalysis: A chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch This can involve organocatalysts or metal complexes. For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been successfully used in enantioselective Michael additions. rsc.org

Resolution: A racemic mixture of enantiomers is separated, often through techniques like chiral chromatography or enzymatic resolution. ethz.ch

While the literature describes these general approaches for pyrrolidine derivatives, specific, documented examples detailing the stereoselective synthesis of this compound enantiomers are not widely reported in the reviewed sources. However, the principles of stereoselective synthesis, such as the Maruoka asymmetric allylation used for creating other chiral lactones, demonstrate the potential for developing dedicated methods for this target. researchgate.net The development of such methods would be a significant step, as the use of pyrrolidine-2,5-dione derivatives in drug synthesis often requires optically pure starting compounds. mdpi.com

Chemoenzymatic or Biocatalytic Pathways Towards this compound

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. rsc.orgbeilstein-journals.org These approaches leverage enzymes as catalysts, which can operate under mild conditions with high stereo- and regioselectivity. magtech.com.cn

A notable biocatalytic approach has been demonstrated for the synthesis of highly functionalized pyrrolidine-2,3-diones, which are structurally related to the target compound. rsc.org This method employs a laccase from Myceliophthora thermophila (Novozym 51003) to catalyze the oxidation of catechols to ortho-quinones. These intermediates then undergo a subsequent 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, efficiently forming new all-carbon quaternary stereocenters in moderate to good yields (42–91%). rsc.org This biocatalytic reaction proved superior to a conventional chemical catalyst, K₃Fe(CN)₆, which only yielded a product in one of 15 attempted reactions. rsc.org

The principles of biocatalysis are broadly applicable. For instance, nitrilases are used for the green synthesis of carboxylic acids from nitriles, a key transformation that could be integrated into pathways producing pyrrolidine-2,5-dione precursors. magtech.com.cn Lipases have been used to catalyze the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, indicating their potential utility in reactions involving similar cyclic structures. mdpi.com Furthermore, the chemoenzymatic synthesis of other nitrogen-containing heterocycles, such as 3-ethyl-2,5-dimethylpyrazine, has been achieved through the condensation of enzyme-generated precursors. nih.gov These examples underscore the potential for developing a dedicated biocatalytic or chemoenzymatic route for this compound, which would benefit from the high selectivity and sustainability inherent to enzymatic processes. rsc.org

Mechanistic Elucidation of Formation Pathways for 3-Ethoxypyrrolidine-2,5-diones

Understanding the reaction mechanism is crucial for optimizing synthesis and improving yields. A key pathway for the formation of 3-ethoxypyrrolidine-2,5-diones involves the direct cyclization of β-cyanocarboxylic acids with primary amines. arkat-usa.org This method is notable as it bypasses the need for a separate hydrolysis step to convert the nitrile group into a carboxylic acid. arkat-usa.org

The proposed mechanism for this transformation is as follows:

Amide Formation: The process begins with the formation of an amide intermediate (I) from the reaction between the β-cyanocarboxylic acid and a primary amine.

Intramolecular Cyclization: The nitrogen atom of the amide attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a cyclic intermediate (II).

Hydrolysis and Ring Formation: This cyclic intermediate (II) is then hydrolyzed, resulting in the final this compound product. arkat-usa.org

Theoretical studies on related pyrrolidine-2,5-dione systems provide further mechanistic insights. For example, Density Functional Theory (DFT) calculations on the conversion of (3R, 4R)-3,4-dihydroxypyrrolidine-2,5-dione to maleimide revealed that the monotosylated pyrrolidine-2,5-dione intermediate is thermodynamically unstable and spontaneously eliminates a TsOH molecule to form the more stable maleimide scaffold. scirp.org Such computational studies are valuable for predicting the stability of intermediates and understanding reaction pathways at a molecular level. beilstein-journals.org

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. In the context of pyrrolidine-2,5-diones, various catalytic strategies have been employed to construct or functionalize the succinimide ring.

One significant approach is the catalytic Michael reaction . This method has been used to synthesize a series of 3-heteryl substituted pyrrolidine-2,5-dione derivatives, which have shown activity as inhibitors of Mycobacterium tuberculosis growth. nih.govuq.edu.au

Organocatalysis represents another powerful tool. For example, the natural amino acid L-tryptophan has been used as an organocatalyst for the synthesis of N-substituted pyrroles from hexane-2,5-dione and various amines under solvent-free conditions. nih.gov While applied to pyrrole (B145914) synthesis, the principle of using small organic molecules to catalyze condensation and cyclization reactions is directly relevant.

Biocatalysis , as discussed previously, offers a highly selective catalytic route. The use of laccase to synthesize pyrrolidine-2,3-diones highlights the potential of enzymes to catalyze complex transformations leading to the succinimide core with high stereoselectivity. rsc.org

The table below summarizes various catalytic approaches used for synthesizing related pyrrolidine dione (B5365651) derivatives, which could be adapted for the synthesis of this compound.

| Catalyst Type | Specific Catalyst | Reactants | Product Type | Ref |

| Biocatalyst | Myceliophthora thermophila laccase | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones | rsc.org |

| Chemical Catalyst | K₃Fe(CN)₆ | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones | rsc.org |

| Organocatalyst | L-tryptophan | Hexane-2,5-dione, Aromatic amines | N-substituted pyrroles | nih.gov |

| Organocatalyst | Saccharin | Hexane-2,5-dione, Aromatic hydrazides | N-substituted 2,5-dimethylpyrroles | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comsphinxsai.com These principles are increasingly important in pharmaceutical synthesis to enhance sustainability. jocpr.com

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. sphinxsai.com The direct cyclization of β-cyanocarboxylic acids with amines is an example of a reaction with good atom economy, as it forms the heterocyclic ring without extensive protecting groups or wasteful byproducts. arkat-usa.org

Use of Safer Solvents: Traditional syntheses often rely on hazardous organic solvents. jocpr.com A significant advancement is the use of water as a reaction medium. The synthesis of 3-ethoxypyrrolidine-2,5-diones has been successfully carried out by dissolving the reagents in water and heating until the water is distilled off, representing a greener alternative to many organic solvents. arkat-usa.org

Use of Catalysis: Catalytic reactions, particularly those using biocatalysts or reusable organocatalysts, are preferred over stoichiometric reagents because they reduce waste. jocpr.com The biocatalytic synthesis of related pyrrolidine-diones using laccase is a prime example of a green approach. rsc.orgrsc.org

Process Efficiency: Short reaction times and simple procedures contribute to a greener process by reducing energy consumption. The reported synthesis of 3-ethoxypyrrolidine-2,5-diones boasts short reaction times and good yields, aligning with the goal of process efficiency. arkat-usa.org

By integrating these principles, such as using water as a solvent and employing efficient, direct cyclization methods, the synthesis of this compound can be made more environmentally sustainable. arkat-usa.orgjocpr.com

Scalable Synthetic Protocols for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and scalable protocols. researchgate.net While specific multigram-scale synthesis of this compound is not detailed in the provided search results, key indicators of scalability can be identified in existing methods.

Furthermore, research on related heterocyclic compounds provides a blueprint for developing scalable syntheses. For example, methodologies for producing various spirocyclic α,α-disubstituted pyrrolidines have been developed for up to a 100-gram scale, demonstrating that N-heterocyclic moieties can be produced in significant quantities. researchgate.net Similarly, an optimized and universal protocol for synthesizing morpholine-2,5-diones from amino acids has been developed with a focus on achieving high yields (e.g., 68%), which is a prerequisite for any scalable process. nih.gov

Key considerations for developing a scalable protocol for this compound would include:

Reaction Conditions: Ensuring consistent temperature control, mixing, and reaction times on a larger scale.

Reagent Addition: Controlled, dropwise addition of reagents, as described for related syntheses, becomes critical to manage reaction exotherms. nih.gov

Purification: Moving from laboratory techniques like column chromatography to more scalable methods such as recrystallization or distillation. The synthesis of 3-ethoxypyrrolidine-2,5-diones from β-cyanocarboxylic acids yielded products that were purified by recrystallization or column chromatography, indicating that scalable purification methods are feasible. arkat-usa.org

Flow Chemistry: Continuous flow biocatalysis is an emerging platform for the scalable production of chemical building blocks, offering improved productivity and control compared to batch processes. chemrxiv.org

The following table presents data from a reported synthesis of various this compound derivatives, illustrating the yields and reaction times that suggest good potential for process optimization and scale-up. arkat-usa.org

| Product | R-Group | Yield (%) | Reaction Time (min) |

| 6a | n-Propyl | 75 | 30 |

| 6b | n-Butyl | 78 | 30 |

| 6d | Phenylmethyl | 80 | 30 |

| 6e | 2-Phenylethyl | 82 | 30 |

| 6f | (R)-1-Phenylethyl | 78 | 30 |

| 6g | (S)-1-Phenylethyl | 80 | 30 |

| 6h | 4-Fluorobenzyl | 75 | 30 |

| 6i | 4-Chlorobenzyl | 72 | 30 |

| 6j | 4-Bromobenzyl | 74 | 30 |

| 6k | 4-Methylbenzyl | 70 | 30 |

Chemical Reactivity and Transformations of 3 Ethoxypyrrolidine 2,5 Dione

Reactions Involving the Ethoxy Functional Group at C3

The ethoxy group at the C3 position, an ether linkage, is generally stable and unreactive towards many reagents, which is a characteristic property of ethers. pressbooks.pub However, under specific and often forcing conditions, this group can undergo cleavage.

Ether Cleavage Reactions

Ethers are susceptible to cleavage by strong acids, most notably hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.pub Hydrochloric acid (HCl) is typically not effective. pressbooks.pub The reaction proceeds via nucleophilic substitution, following either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the ether oxygen. pressbooks.publibretexts.org

The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (an alcohol). youtube.com

S(_N)2 Mechanism : For ethers with primary and secondary alkyl groups, the cleavage typically follows an S(_N)2 pathway. pressbooks.pub In the case of 3-Ethoxypyrrolidine-2,5-dione, the ether links a secondary carbon within the ring and a primary carbon of the ethyl group. The halide nucleophile (Br⁻ or I⁻) will preferentially attack the less sterically hindered carbon atom. pressbooks.pub Therefore, S(_N)2 attack would occur at the primary carbon of the ethyl group, yielding 3-hydroxypyrrolidine-2,5-dione (B3353698) and an ethyl halide (iodoethane or bromoethane).

S(_N)1 Mechanism : An S(_N)1 mechanism becomes prevalent if one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic). pressbooks.publibretexts.org This is not the case for the secondary carbon in the pyrrolidine-2,5-dione ring or the primary carbon of the ethyl group. Consequently, the S(_N)1 pathway is not the favored mechanism for the cleavage of this compound under standard conditions.

| Reagent | Mechanism | Expected Products |

| HI (conc.) | S(_N)2 | 3-Hydroxypyrrolidine-2,5-dione + Iodoethane |

| HBr (conc.) | S(_N)2 | 3-Hydroxypyrrolidine-2,5-dione + Bromoethane |

| BBr₃ | Lewis Acid Cleavage | 3-Hydroxypyrrolidine-2,5-dione + Bromoethane |

Substitutions at the Alpha-Carbon of the Ethoxy Group

Direct substitution at the alpha-carbon of the ethoxy group (the -CH₂- part) is not a commonly reported or facile reaction for this compound. Such a reaction would likely require the formation of a carbanion at this position via deprotonation. However, the protons at the C4 position of the pyrrolidine-2,5-dione ring are significantly more acidic due to their position alpha to a carbonyl group. Therefore, any attempt to deprotonate the molecule with a base would preferentially occur at the C4 position, leading to the formation of an enolate rather than a carbanion on the ethoxy group.

Reactivity of the Pyrrolidine-2,5-dione Ring System

The pyrrolidine-2,5-dione moiety, also known as succinimide (B58015), possesses several sites of reactivity that allow for a variety of chemical transformations.

Reactions at the Imide Nitrogen (N1-Substitutions)

The hydrogen atom attached to the imide nitrogen is acidic (pKa ≈ 9.5) and can be removed by a moderately strong base. The resulting succinimidyl anion is a competent nucleophile, allowing for the introduction of various substituents at the N1 position. This is a common strategy for synthesizing N-substituted succinimides. beilstein-archives.orgresearchgate.net

Common N1-substitution reactions include:

N-Alkylation : Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, NaH) leads to the formation of N-alkyl derivatives.

N-Acylation : Treatment with acyl chlorides or acid anhydrides introduces an acyl group at the nitrogen position, forming an N-acyl imide.

Michael Addition : The succinimidyl anion can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

| Reagent Class | Example Reagent | Product Class |

| Alkyl Halide | Benzyl Bromide | N-Benzyl-3-ethoxypyrrolidine-2,5-dione |

| Acyl Chloride | Acetyl Chloride | N-Acetyl-3-ethoxypyrrolidine-2,5-dione |

| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | N-(3-oxobutyl)-3-ethoxypyrrolidine-2,5-dione |

Functionalization at the C4 Position of the Pyrrolidine-2,5-dione Ring

The methylene (B1212753) group at the C4 position is flanked by a carbonyl group, making the C4 protons acidic and amenable to removal by a strong base to form an enolate ion. bham.ac.uk This enolate is a key intermediate for introducing functionality at this position. ucsb.edumasterorganicchemistry.com

Alkylation : The enolate can be alkylated by reacting it with alkyl halides. To avoid self-condensation and ensure complete enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used. bham.ac.uk This reaction creates a new carbon-carbon bond at the C4 position.

Aldol Condensation : The enolate can also act as a nucleophile and attack the carbonyl carbon of aldehydes or ketones in an aldol-type reaction. libretexts.orgyoutube.com This reaction forms a β-hydroxy carbonyl compound, which can subsequently be dehydrated to yield an α,β-unsaturated product. This provides a route to 3,4-disubstituted pyrrolidine-2,5-diones.

| Reaction Type | Electrophile | Base | Product Type |

| Alkylation | Iodomethane | LDA | 4-Methyl-3-ethoxypyrrolidine-2,5-dione |

| Aldol Addition | Benzaldehyde | LDA | 4-(Hydroxy(phenyl)methyl)-3-ethoxypyrrolidine-2,5-dione |

| Claisen Condensation | Ethyl Acetate (B1210297) | NaOEt | 4-(Ethoxycarbonyl)-3-ethoxypyrrolidine-2,5-dione |

Ring-Opening and Ring-Closing Metathesis Strategies

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a powerful technique for the synthesis of cyclic compounds. wikipedia.orgorganic-chemistry.org While the pyrrolidine-2,5-dione ring itself is not a substrate for ring-opening metathesis due to its inherent stability, the succinimide scaffold can be used as a template for constructing larger, more complex cyclic architectures via RCM. drughunter.com

To employ RCM, the this compound molecule must first be functionalized with at least two terminal alkene moieties. A hypothetical synthetic route could involve:

N-allylation at the N1 position (introducing one alkene).

Formation of the C4-enolate followed by alkylation with an allyl halide (introducing a second alkene).

The resulting diallylated succinimide derivative can then be treated with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.orgnih.gov The catalyst facilitates an intramolecular reaction between the two alkene chains, forming a new double bond and closing a new ring, while releasing ethylene (B1197577) gas as a byproduct. wikipedia.org This strategy leads to the formation of a bicyclic system containing the original succinimide ring.

| Catalyst | Description |

| Grubbs' First Generation | A ruthenium catalyst with tricyclohexylphosphine (B42057) ligands. |

| Grubbs' Second Generation | Features an N-heterocyclic carbene (NHC) ligand for higher activity and stability. organic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand provides enhanced stability and recyclability. |

| Zhan Catalysts | Modified Hoveyda-Grubbs catalysts with electron-withdrawing groups, often showing high efficiency. drughunter.com |

Derivatization Strategies for this compound to Novel Compounds

While specific derivatization strategies for this compound are not extensively documented, the reactivity of the closely related pyrrolidine-2,5-dione scaffold provides a strong basis for predicting its chemical behavior. The primary strategies for derivatizing this class of compounds involve leveraging the reactivity of the C-N-C backbone and the activated positions on the pyrrolidine (B122466) ring. These strategies often aim to introduce molecular complexity and build diverse heterocyclic systems.

A prominent transformation of the pyrrolidine-2,5-dione core involves its participation in [3+2] cycloaddition reactions to form spiro-pyrrolidine-2,5-dione adducts. These reactions typically involve the generation of an azomethine ylide from an α-amino acid and a carbonyl compound, which then reacts with a dipolarophile, in this case, a derivative of this compound.

The reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones with cyclic diketones and various α-amino acids, such as sarcosine (B1681465) or 2-phenylglycine, yields succinimide-substituted dispiropyrrolidine derivatives with high regio- and diastereoselectivity under mild conditions researchgate.net. The stereochemistry of these complex N-heterocycles has been confirmed through X-ray diffraction studies researchgate.net. This methodology provides a pathway to novel spiro compounds with potential biological activities.

A one-pot, three-component reaction between isatin, an amino acid (like L-alanine), and a nitroalkene under microwave irradiation can produce functionalized spiro[pyrrolidine-2,3′-oxindoles] in a chemo- and regioselective manner nih.gov. The stereochemical arrangement of the resulting pyrrolidine ring has been elucidated using single-crystal X-ray crystallography nih.gov.

| Dipolarophile | 1,3-Dipole Source | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

| (E)-3-arylidene-1-phenyl-succinimide | Isatin, Sarcosine | Mild, one-pot | Succinimide-substituted dispiropyrrolidine | High | High |

| (E)-2-aryl-1-nitroethene | Isatin, L-alanine | Microwave irradiation, Methanol, 60 °C | Spiro[pyrrolidine-2,3′-oxindole] | 85-91 | Not specified |

This table presents data based on reactions of analogous pyrrolidine-2,5-dione derivatives.

Annulation reactions represent another key strategy for elaborating the pyrrolidine-2,5-dione core into more complex fused heterocyclic systems. These reactions can proceed through various mechanisms, including [3+2] and [4+2] cycloadditions, leading to a diverse range of products.

For instance, non-catalytic [3+2]-annulation reactions have been developed for the synthesis of novel polycyclic systems acs.org. The chemo- and regioselectivity of these processes are often dependent on the reaction conditions acs.org. While not specifically demonstrated for this compound, its analogous structure suggests it could serve as a precursor in similar annulation strategies.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles | Not specified | Non-catalytic [3+2]-annulation | Polycondensed indoles and imidazoles |

| Cyclohepta researchgate.netresearchgate.netpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles | Not specified | Non-catalytic [3+2]-annulation | Polycondensed indoles and imidazoles |

This table illustrates general annulation reactions involving related heterocyclic systems, suggesting potential pathways for this compound.

Kinetic and Thermodynamic Studies of this compound Transformations

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to explore the chemo-, regio-, and stereoselectivities of [3+2] cycloaddition reactions of related methylene-pyrrolidinone derivatives nih.gov. These studies indicate that such reactions often proceed through an asynchronous one-step mechanism, with the kinetic and thermodynamic favorability depending on the specific reactants nih.gov. The electronic and steric nature of substituents can influence the regio- and stereoselectivities of these reactions nih.gov.

For the broader class of pyrrolidine-2,5-diones, kinetic analysis has been performed in the context of enzyme inhibition, but not typically for synthetic transformations acs.org. The thermodynamic properties of the parent 1H-pyrrole-2,5-dione have been investigated, providing data on its reaction thermochemistry acs.org. However, direct extrapolation of this data to the 3-ethoxy derivative should be done with caution, as the substituent will undoubtedly influence the electronic and steric properties of the molecule.

Theoretical and Computational Studies on 3 Ethoxypyrrolidine 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and thermodynamic stability of 3-Ethoxypyrrolidine-2,5-dione. These methods provide a detailed picture of electron distribution and orbital energies.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of the pyrrolidine-2,5-dione (succinimide) core, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or cc-pVDZ, are employed to determine the most stable molecular geometry and electronic properties.

The geometry optimization process finds the lowest energy conformation of the molecule. For the pyrrolidine-2,5-dione ring, studies on the parent structure have shown that the non-hydrogen atoms are nearly coplanar, indicating a relatively flat ring structure researchgate.net. The introduction of an ethoxy group at the C3 position would induce slight puckering in the ring to accommodate the substituent. DFT calculations would precisely determine bond lengths, bond angles, and dihedral angles of this optimized structure. The stability of the molecule is confirmed by ensuring all calculated vibrational frequencies are positive, indicating a true energy minimum.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Frontier Molecular Orbital Theory is pivotal in describing the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor wikipedia.orgirjweb.com.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity wikipedia.orgirjweb.com. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-donating nature of the ethoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing carbonyl groups of the succinimide (B58015) ring dominate the LUMO. DFT calculations provide precise energy values for these orbitals.

Visual analysis of the HOMO and LUMO plots reveals the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. For a typical succinimide derivative, the HOMO is often localized on the less electronegative atoms and pi systems, while the LUMO is concentrated around the electron-withdrawing carbonyl groups.

Table 4.1: Theoretical Frontier Orbital Energies of a Substituted Pyrrolidine-2,5-dione System

| Parameter | Energy (eV) | Description |

| EHOMO | -6.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.52 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.43 | Indicator of chemical stability and reactivity |

Note: These values are representative for a substituted succinimide scaffold and are calculated using DFT methods. The exact values for this compound would require specific computation.

Conformational Analysis of this compound and its Stereoisomers

The pyrrolidine (B122466) ring is not perfectly flat and can adopt various conformations, often described as envelope or twist forms. The substituent at the C3 position significantly influences the preferred conformation. The conformational effects of 3-substituted prolines (a related structure) are known to depend heavily on the nature and bulkiness of the side chain and the stereochemistry at the C3 carbon nih.gov.

For this compound, the C3 carbon is a chiral center, leading to two stereoisomers: (R)-3-Ethoxypyrrolidine-2,5-dione and (S)-3-Ethoxypyrrolidine-2,5-dione. Computational methods can be used to explore the potential energy surface of each stereoisomer. This involves rotating the bonds of the ethoxy group and allowing the ring to pucker to find all stable low-energy conformers. The relative energies of these conformers are then calculated to determine the most stable three-dimensional structure for each stereoisomer. These studies show that the thermodynamically more stable conformer is often the one that minimizes steric hindrance between the substituent and the rest of the ring nih.gov.

Reaction Pathway Modeling and Transition State Analysis of this compound Synthesis and Transformations

Computational chemistry is a powerful tool for modeling reaction mechanisms, providing insights that are difficult to obtain experimentally. The synthesis of 3-substituted pyrrolidine-2,5-diones often involves a Michael addition reaction, where a nucleophile adds to an N-substituted maleimide (B117702) acs.orgmdpi.comresearchgate.netnih.gov.

Synthesis Modeling: The synthesis of this compound can be modeled by simulating the Michael addition of an ethoxide nucleophile to a maleimide precursor. DFT calculations can map out the entire reaction pathway, from reactants to products, through the transition state (TS) comporgchem.com. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Computational models can confirm the concerted or stepwise nature of the mechanism and explain the observed stereoselectivity of the reaction mdpi.comcomporgchem.com.

Transformation Modeling: The pyrrolidine-2,5-dione ring can undergo transformations such as hydrolysis. Modeling the hydrolysis of the succinimide ring involves calculating the energy profile for the nucleophilic attack of water or a hydroxide (B78521) ion on one of the carbonyl carbons nih.govugent.be. These calculations can identify the rate-determining step and show how the solvent environment influences the reaction energetics nih.gov.

Table 4.2: Calculated Energy Profile for a Representative Michael Addition

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (Maleimide + Nucleophile) |

| Transition State (TS) | +15.2 | Highest energy point along the reaction coordinate |

| Intermediate | -5.8 | A stable species formed after the TS |

| Product | -20.5 | Final 3-substituted pyrrolidine-2,5-dione |

Note: Values are illustrative for a typical Michael addition pathway modeled with DFT and show the thermodynamic favorability of the reaction.

Molecular Dynamics Simulations to Understand Intra- and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, which is essential for understanding how molecules interact with their environment, such as in a solvent or with biological macromolecules. MD simulations have become increasingly vital in modern drug development dntb.gov.ua.

For this compound, MD simulations can be performed by placing the molecule in a simulation box filled with a solvent (e.g., water) and calculating the forces between all atoms over a series of time steps nih.gov. This allows for the observation of:

Solvation: How solvent molecules arrange around the solute and form hydrogen bonds. The carbonyl oxygens and the N-H group of the succinimide ring are expected to be primary sites for hydrogen bonding with water.

Conformational Dynamics: The flexibility of the pyrrolidine ring and the ethoxy side chain can be monitored over time to see which conformations are most prevalent in solution.

Intermolecular Interactions: In simulations with multiple solute molecules, one can observe how they interact with each other, for instance, through the formation of hydrogen-bonded dimers between the N-H and C=O groups of two different molecules researchgate.net.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts nih.govrsc.orgnih.gov. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) researchgate.net. Such predictions are often highly accurate, with errors for ¹H and ¹³C shifts typically being very low nih.gov. This allows for the unambiguous assignment of signals in an experimental spectrum to specific atoms in the molecule.

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can also be calculated using DFT. These calculations provide the frequencies and intensities of the fundamental vibrational modes. For this compound, key predicted vibrations would include the C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), the characteristic symmetric and anti-symmetric C=O stretching of the imide group (typically around 1790 and 1715 cm⁻¹, respectively), and C-O stretching of the ether linkage nih.govuomustansiriyah.edu.iqlibretexts.org. Calculated frequencies are often scaled by a small factor to better match experimental values.

Table 4.3: Predicted vs. Experimental IR Frequencies for Succinimide Derivatives

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | 3450 | 3400-3500 |

| C-H Stretch (Alkyl) | 2980 | 2850-3000 |

| C=O Stretch (Symmetric) | 1795 | 1790-1795 nih.gov |

| C=O Stretch (Anti-symmetric) | 1718 | 1715-1720 nih.gov |

| C-O-C Stretch (Ether) | 1105 | 1080-1150 |

Note: Predicted frequencies are typically obtained from DFT calculations and may be systematically higher than experimental values before scaling.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, while specific QSAR models are not extensively documented in public literature, the conceptual framework for such studies can be derived from research on analogous succinimide and pyrrolidinedione structures. The primary goal of a QSAR study on this compound would be to predict its activity based on various structural descriptors and theoretical indices.

The development of a robust QSAR model for this compound would conceptually involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area, volume), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

A hypothetical QSAR model for this compound and its analogs could be developed using multiple linear regression (MLR) or more advanced machine learning algorithms. Such a model would aim to correlate a set of calculated descriptors with a measured biological activity, allowing for the prediction of the activity of novel, unsynthesized derivatives.

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight | Influences overall size and transport properties. |

| Topological | Zagreb Index | Describes the degree of branching in the molecular structure. |

| Geometric | Molecular Surface Area | Relates to the accessibility of the molecule for interaction. |

| Quantum-Chemical | HOMO-LUMO Gap | Indicates molecular reactivity and stability. |

| 3D-QSAR Fields | Steric and Electrostatic Fields | Defines the shape and electronic interactions with a target. |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would be conceptual and non-clinical, aiming to explore its potential interactions with various biological targets at a theoretical level. These studies are instrumental in generating hypotheses about the compound's mechanism of action and in guiding the design of new derivatives with potentially enhanced affinity for a specific target.

The process of molecular docking involves placing the 3D structure of this compound into the binding site of a target protein, whose structure is typically obtained from X-ray crystallography or NMR spectroscopy. A scoring function is then used to estimate the binding affinity, or strength of the interaction, for different binding poses. While specific targets for this compound are not defined, research on similar pyrrolidine and succinimide derivatives provides a basis for understanding the types of interactions that could be expected. For example, molecular docking studies on pyrrolidine-based compounds have shown key binding interactions within the active sites of enzymes like pancreatic lipase (B570770) and acetylcholinesterase. nih.govmdpi.comresearchgate.net

A conceptual molecular docking study of this compound with a hypothetical enzyme active site could reveal several types of non-covalent interactions. These interactions are fundamental to the stability of the ligand-target complex. For instance, studies on other succinimide derivatives have identified interactions with key amino acid residues in enzyme active sites, such as hydrogen bonds and hydrophobic contacts. mdpi.com

| Interaction Type | Potential Interacting Group on this compound | Example of Interacting Amino Acid Residue |

| Hydrogen Bonding | Carbonyl oxygens of the succinimide ring | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Ethyl group of the ethoxy moiety, pyrrolidine ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Van der Waals Forces | Entire molecule | All amino acid residues in close proximity |

| Dipole-Dipole Interactions | Polar C=O and C-O bonds | Polar amino acid side chains |

These theoretical studies, both QSAR and molecular docking, provide a powerful framework for the rational design and optimization of novel compounds based on the this compound scaffold for various conceptual applications.

Analytical Methodologies for the Characterization and Purity Assessment of 3 Ethoxypyrrolidine 2,5 Dione

Spectroscopic Characterization Techniques

Spectroscopy is fundamental in elucidating the molecular structure of 3-Ethoxypyrrolidine-2,5-dione by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. rsc.org The analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra allows for the unambiguous assignment of all atoms in the structure. researchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group and the pyrrolidine (B122466) ring. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The protons on the pyrrolidine ring would appear as a complex multiplet for the C4 methylene group and a distinct signal for the C3 methine proton, which is coupled to the adjacent methylene protons. The N-H proton of the imide would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals would be expected for the two carbonyl carbons (C2 and C5) of the imide ring, the methine carbon attached to the ethoxy group (C3), the methylene carbon of the ring (C4), and the two carbons of the ethoxy group (-O-CH₂ and CH₃). rsc.orgekb.eg

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between the coupled protons, for instance, between the CH and CH₂ protons of the pyrrolidine ring and between the CH₂ and CH₃ protons of the ethoxy group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 9.0 (broad s) | - |

| C2=O | - | 175 - 178 |

| C3-H | 4.2 - 4.5 (dd) | 70 - 75 |

| C4-H₂ | 2.8 - 3.1 (m) | 35 - 40 |

| C5=O | - | 175 - 178 |

| -O-CH₂-CH₃ | 3.5 - 3.8 (q) | 65 - 70 |

| -O-CH₂-CH₃ | 1.2 - 1.4 (t) | 14 - 16 |

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. researchgate.net The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. ekb.eg

The IR spectrum would prominently feature strong absorption bands for the carbonyl (C=O) stretching of the imide group, which typically appear as two distinct peaks due to symmetric and asymmetric stretching. researchgate.net Other key signals include the N-H stretch of the imide, C-N stretching vibrations, and the C-O-C stretching of the ether linkage in the ethoxy group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (imide) | Stretch | 3200 - 3300 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C=O (imide) | Asymmetric Stretch | 1770 - 1800 |

| C=O (imide) | Symmetric Stretch | 1700 - 1730 |

| C-N (imide) | Stretch | 1300 - 1400 |

| C-O (ether) | Stretch | 1050 - 1150 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. ekb.egmdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. researchgate.net

Upon ionization, the molecule would generate a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation could involve the loss of the ethoxy group, cleavage of the pyrrolidine ring, or loss of carbon monoxide from the imide functionality.

Table 3: Mass Spectrometry Data for this compound (C₆H₉NO₃)

| Parameter | Value |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight (Nominal) | 143 |

| Exact Mass (HRMS) | 143.05824 |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. chemscene.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a compound of this polarity, reversed-phase HPLC would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector would be suitable for monitoring the elution of the compound. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Illustrative HPLC Method and Purity Data

| Parameter | Condition / Result |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Purity Assessment | |

| Retention Time | 4.52 min |

| Peak Area | 99.6% |

| Impurities | 0.4% |

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for separating and analyzing volatile compounds. It is well-suited for the purity assessment of this compound, provided the compound is thermally stable and sufficiently volatile. The method separates components of a mixture based on their differential partitioning between a stationary phase (within a capillary column) and a mobile gas phase. nih.gov

In a typical GC-MS analysis, a solution of the compound is injected into a heated inlet, where it vaporizes. nih.gov An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. nih.gov For a molecule like this compound, a non-polar or medium-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase, would likely be effective. nih.gov The separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The retention time (tR), the time it takes for the compound to travel through the column, is a characteristic identifier under specific chromatographic conditions. mmu.ac.uk

Table 1: Hypothetical GC-MS Data for this compound This table presents expected, not experimental, data for illustrative purposes.

| Parameter | Expected Value | Description |

|---|---|---|

| Column Type | HP-5ms (30 m x 0.25 mm x 0.25 µm) | A common, versatile column for separating a wide range of organic compounds. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | A temperature gradient to elute compounds across a range of boiling points. |

| Retention Time (tR) | ~10-15 min | The specific time at which the compound would elute under these conditions. |

| Molecular Ion [M]⁺ | m/z 143 | Corresponds to the molecular weight of this compound (C₆H₉NO₃). |

| Key Fragments | m/z 115, 99, 70, 45 | Expected fragments corresponding to the loss of -C₂H₄, -C₂H₄O, -C₂H₄NO₂, and the ethoxy group, respectively. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. chemistryhall.comnih.gov The separation principle is based on the differential partitioning of components between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.com

For this compound, a silica gel 60 F254 plate would serve as a suitable stationary phase. nih.gov A small spot of the sample dissolved in a volatile solvent is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). Due to the polarity of the pyrrolidine-2,5-dione ring and the ethoxy group, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would be appropriate.

As the solvent moves up the plate via capillary action, compounds separate based on their affinity for the stationary phase versus their solubility in the mobile phase. chemistryhall.com More polar compounds interact more strongly with the silica gel and travel shorter distances, while less polar compounds travel further. After development, the plate is dried and visualized, often using a UV lamp (if the compound is UV-active) or by staining with a chemical reagent. analyticaltoxicology.com

The position of the spot is quantified by its retardation factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The Rf value is a characteristic of a compound in a specific solvent system and can be compared to a reference standard to confirm its identity. The presence of multiple spots indicates impurities. chemistryhall.com

Table 2: Hypothetical TLC Data for this compound on a Silica Gel Plate This table presents expected, not experimental, data for illustrative purposes.

| Mobile Phase (Solvent System) | Rf Value | Rationale |

|---|---|---|

| 30% Ethyl Acetate in Hexane | ~0.4 | This system provides a good balance of polarity to move the compound up the plate. |

| 50% Ethyl Acetate in Hexane | ~0.6 | Increasing the polar component (ethyl acetate) reduces interaction with the stationary phase, increasing the Rf value. |

| 100% Ethyl Acetate | ~0.8 | In a highly polar solvent, the compound will travel close to the solvent front. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unambiguous proof of a molecule's connectivity, configuration, and conformation, along with detailed information on bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

The process requires a single, high-quality crystal of this compound. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. mdpi.com The geometric arrangement and intensity of these spots are directly related to the arrangement of electrons, and thus atoms, within the crystal's unit cell. mdpi.com By analyzing this diffraction pattern, the crystal structure can be solved and refined to yield a detailed atomic model.

While specific crystal data for the 3-ethoxy derivative is not publicly available, the crystallographic data for the parent compound, pyrrolidine-2,5-dione (succinimide), provides a valuable reference for the expected structural features of the heterocyclic ring. nih.govresearchgate.net The analysis would confirm the five-membered ring structure, the positions of the carbonyl groups, and the attachment of the ethoxy group at the C3 position. Furthermore, it would reveal the solid-state packing arrangement and hydrogen bonding patterns. nih.gov

Table 3: Crystal Structure Data for the Parent Compound, Pyrrolidine-2,5-dione This data is for the unsubstituted parent compound and serves as a representative example of the parameters determined by X-ray crystallography. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅NO₂ |

| Molecular Weight | 99.09 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 7.3661 (4) Åb = 9.5504 (5) Åc = 12.8501 (7) Å |

| Volume (V) | 904.00 (8) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.446 Mg/m³ |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O) in a pure sample. This data is used to confirm the empirical formula of a compound, which, when combined with molecular weight information from mass spectrometry, verifies the molecular formula. elementar.com

The analysis is performed using a CHN analyzer, where a precisely weighed sample of this compound is combusted at high temperatures in a stream of oxygen. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion gases are then separated and quantified by detectors.

The experimentally determined mass percentages of C, H, and N are compared against the theoretical values calculated from the compound's molecular formula (C₆H₉NO₃). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity. mdpi.com

Table 4: Elemental Analysis Data for this compound (Formula: C₆H₉NO₃, Mol. Wt.: 143.14 g/mol )

| Element | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 50.35 | 50.21 |

| Hydrogen (H) | 6.34 | 6.39 |

| Nitrogen (N) | 9.79 | 9.75 |

| Oxygen (O) | 33.52 | N/A* |

*Oxygen is typically calculated by difference and not directly measured.

Chiral Analysis for Enantiomeric Excess Determination (if applicable)

The presence of a stereocenter at the C3 position of this compound means the molecule is chiral and can exist as a pair of enantiomers (R and S forms). When synthesized from achiral precursors without a chiral influence, the product will be a racemic mixture (a 50:50 mixture of both enantiomers). If an asymmetric synthesis is performed, it becomes crucial to determine the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater quantity than the other.

Chiral analysis is essential for characterizing enantiomerically enriched samples. nih.gov The most common methods involve chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different retention times. The ratio of the peak areas for the two enantiomers allows for the direct calculation of the enantiomeric excess.

Another approach is chiral analysis by mass spectrometry, where the enantiomers are derivatized with a chiral selector to form diastereomers, which can then be distinguished by their mass spectrometric behavior. nih.gov The determination of enantiomeric excess is critical in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different pharmacological activities. nih.gov

Table 5: Hypothetical Chiral HPLC Data for a Sample of this compound This table presents expected, not experimental, data for illustrative purposes.

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | 10% Isopropanol in Hexane |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Peak Area (Enantiomer 1) | 97.5% |

| Peak Area (Enantiomer 2) | 2.5% |

| Enantiomeric Excess (ee) | 95.0% |

Enzyme Inhibition Mechanisms of Pyrrolidine-2,5-dione Derivatives (e.g., Aromatase, IDO1)

Derivatives of pyrrolidine-2,5-dione have been identified as potent inhibitors of various enzymes, including Aromatase and Indoleamine 2,3-dioxygenase 1 (IDO1), which are crucial targets in therapeutic research. nih.govgoogle.com The succinimide (B58015) ring, a key feature of the pyrrolidine-2,5-dione structure, is present in a range of pharmaceutical compounds. researchgate.net

The efficacy of pyrrolidine-2,5-dione derivatives as enzyme inhibitors is fundamentally linked to their ability to recognize and bind to specific sites on target enzymes. For instance, in the inhibition of enzymes like α-amylase and α-glucosidase, the binding affinity is a critical factor. nih.gov Molecular docking studies have shown that these compounds can fit into the active sites of enzymes, with their binding energy indicating the strength of the interaction. nih.gov For example, certain pyrrolidine derivatives have demonstrated strong binding interactions with Human Serum Albumin (HSA), a key protein for drug transport in the bloodstream. nih.gov

In the context of PBP3, a penicillin-binding protein in P. aeruginosa, the hydroxyl group at the 3-position of the pyrrolidine-2,3-dione (B1313883) scaffold plays a crucial role in molecular recognition and interaction with the enzyme. nih.gov The substitution of this hydroxyl group with amines resulted in a loss of inhibitory effect, highlighting its importance. nih.gov Furthermore, the presence of a heteroaryl group attached to the nitrogen of the dione (B5365651) ring via a methylene linker was also identified as a key feature for target inhibition. nih.gov

The relationship between the chemical structure of pyrrolidine-2,5-dione derivatives and their biological activity is a key area of investigation. Studies have shown that modifications to the substituents on the pyrrolidine ring can significantly impact their inhibitory potency. For example, in the case of anticonvulsant activity, the substituent at the 3-position of the pyrrolidine-2,5-dione scaffold strongly influences the compound's effectiveness. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in certain tests, while 3-methyl and unsubstituted derivatives were more active in others. nih.gov

In the context of aromatase inhibition, novel pyrrolidine-2,5-dione based compounds have been synthesized and evaluated. nih.gov Compounds such as 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione and 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione demonstrated inhibitory activity comparable to Aminoglutethimide. nih.gov The nature of the substituent on the nitrogen atom and at the 3-position of the pyrrolidine-2,5-dione ring are critical determinants of their inhibitory potential against aromatase and other enzymes like 17 alpha-hydroxylase/17,20-lyase. nih.gov

Table 1: Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 ± 4.6 nih.gov |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 24.6 ± 1.8 nih.gov |

| Aminoglutethimide (Reference) | Aromatase | 20.0 ± 2.6 nih.gov |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | P450(17) alpha | 18.5 ± 1.9 nih.gov |

| Ketoconazole (Reference) | P450(17) alpha | 12.1 ± 2.9 nih.gov |

| HMP (a hydroxybenzylidenyl pyrrolidine-2,5-dione) | Mushroom Tyrosinase | 2.23 ± 0.44 rsc.org |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 20.99 ± 1.80 rsc.org |

Antimicrobial Interaction Mechanisms of Related Pyrrolidine-2,5-diones

The pyrrolidine ring and its derivatives are fundamental structural units in many compounds with antimicrobial properties. nih.govnih.gov The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents, and pyrrolidine-2,5-dione derivatives have shown promise in this area. nih.govcore.ac.uk

A key target for pyrrolidine-dione derivatives in bacteria is the enzyme family of acetyl-CoA carboxylases (ACC), which are essential for fatty acid biosynthesis. researchgate.net Moiramide B, a natural product containing a pyrrolidine-2,5-dione moiety, exhibits strong antibacterial activity by inhibiting this enzyme. researchgate.net Andrimid, another related compound, also targets the β-subunit of acetyl-CoA carboxylase. researchgate.net

Another significant molecular target is the InhA protein, an NADH-dependent enoyl-ACP reductase involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. core.ac.uk A series of 3-bulky substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as potential inhibitors of InhA. core.ac.uk Furthermore, pyrrolidine-2,3-dione derivatives have been identified as novel inhibitors of PBP3 of Pseudomonas aeruginosa, a crucial enzyme for maintaining the bacterial cell wall. nih.gov

The antimicrobial efficacy of pyrrolidine-2,5-dione derivatives is highly dependent on their specific structural features. For instance, the introduction of a phenol (B47542) fragment and an azo function into the molecular structure has been shown to increase antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae. scispace.com

In a study of pyrrolidine-2,3-dione monomers and dimers, the presence of additional heteroatoms in the diamine linker was found to be crucial for antimicrobial activity. semanticscholar.org Dimers with a trans-cyclohexyl linker showed potent antimicrobial activity, even without a heteroatom in the linker. semanticscholar.org The enol moiety of the pyrrolidine-2,3-dione structure was also found to be essential for its antimicrobial properties. semanticscholar.org

Table 2: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 5 (N-arylsuccinimid derivative) | Bacteria & Fungi | 32–128 nih.govscispace.comresearchgate.net |

| Compound 8 (Azo derivative) | Bacteria & Fungi | 16–256 nih.govscispace.comresearchgate.net |

| Compound 3 (Precursor) | Bacteria & Fungi | 64–128 nih.govscispace.comresearchgate.net |

| Ciprofloxacin (Reference) | Bacteria | 0.50–16 nih.govscispace.comresearchgate.net |

| Nystatin (Reference) | Fungi | 0.50–2 nih.govscispace.comresearchgate.net |

Role as a Synthetic Building Block for Biologically Active Molecules (without discussing specific clinical outcomes)

The pyrrolidine-2,5-dione ring system is a valuable scaffold in organic synthesis for the construction of more complex, biologically active molecules. nih.govresearchgate.net Its chemical reactivity allows for various modifications, making it a versatile starting point for creating diverse compound libraries. researchgate.net

The synthesis of 3-bulky substituted pyrrolidine-2,5-dione derivatives often involves a Michael addition reaction. core.ac.uk This synthetic strategy has been optimized to produce potential inhibitors of enzymes like InhA. core.ac.uk Similarly, the synthesis of novel pyrrolidine-2,5-dione inhibitors of aromatase and other enzymes demonstrates the utility of this scaffold in drug design. nih.gov The development of multi-substituted pyrrolidine-2,5-diones is an active area of research in both organic and medicinal chemistry. researchgate.net The five-membered pyrrolidine ring allows for efficient exploration of pharmacophore space due to its non-planar, three-dimensional structure. nih.gov

Future Research Directions and Open Challenges for 3 Ethoxypyrrolidine 2,5 Dione

Exploration of Novel and Sustainable Synthetic Routes

The development of eco-friendly and efficient synthetic methodologies is a paramount goal in modern chemistry. For 3-Ethoxypyrrolidine-2,5-dione, future research should prioritize the exploration of novel and sustainable synthetic routes that move beyond traditional condensation reactions.

Current Landscape and Future Opportunities: